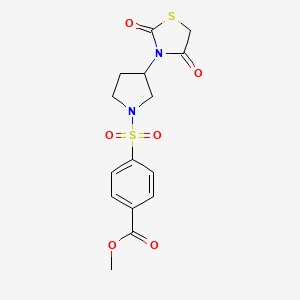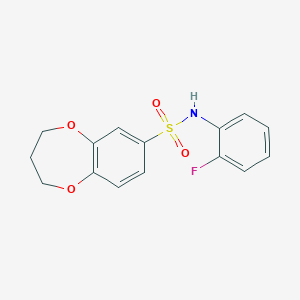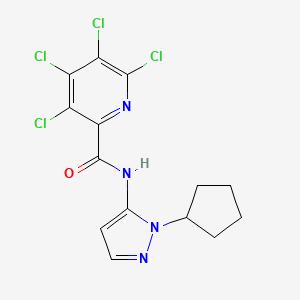![molecular formula C8H4F3N3O2 B2473339 Acide 2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-6-carboxylique CAS No. 1713163-48-4](/img/structure/B2473339.png)
Acide 2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Applications De Recherche Scientifique
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its anticancer properties and potential as a therapeutic agent.
Industry: It is used in the development of materials with unique photophysical properties.
Mécanisme D'action
Target of Action:
The primary target of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation. By inhibiting CDK2, this compound selectively targets tumor cells, making it an attractive candidate for cancer therapy .
Mode of Action:
Upon binding to CDK2, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid disrupts the normal phosphorylation of key cell cycle components. This interference leads to altered cell cycle progression, ultimately inhibiting cell proliferation. Additionally, the compound induces apoptosis within cancer cells, contributing to its anti-tumor effects .
Biochemical Pathways:
The affected pathways include those related to cell cycle control, DNA replication, and cell division. By inhibiting CDK2, this compound disrupts the phosphorylation events necessary for cell cycle progression. Downstream effects include cell cycle arrest and reduced cell proliferation .
Pharmacokinetics:
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy and therapeutic potential .
Result of Action:
At the molecular level, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid disrupts cell cycle checkpoints, preventing cell division. Cellular effects include reduced proliferation and apoptosis induction, leading to tumor growth inhibition .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its activity .
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .
Cellular Effects
The specific cellular effects of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not yet fully known. Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) , indicating potential cellular effects.
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties, which could be attributed to the intramolecular charge transfer to/from the fused ring .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid in laboratory settings are not yet fully known. Pyrazolo[1,5-a]pyrimidines have shown tunable photophysical properties, indicating potential changes over time .
Méthodes De Préparation
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include FeCl3, PVP, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential as a versatile scaffold in drug discovery and material science .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-6-12-2-4(7(15)16)3-14(6)13-5/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTILSGHCHZPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2473256.png)


![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide](/img/structure/B2473259.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)


![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)

